1-(Cyclopropylmethoxy)-2-iodocyclopentane
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Overview
Description
1-(Cyclopropylmethoxy)-2-iodocyclopentane is an organic compound characterized by a cyclopentane ring substituted with a cyclopropylmethoxy group and an iodine atom. This compound belongs to the class of cycloalkanes, which are cyclic hydrocarbons with single bonds between carbon atoms. The presence of the iodine atom and the cyclopropylmethoxy group imparts unique chemical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(Cyclopropylmethoxy)-2-iodocyclopentane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanol with cyclopropylmethyl bromide in the presence of a base to form cyclopropylmethoxycyclopentane. This intermediate is then subjected to iodination using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to yield the final product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Cyclopropylmethoxy)-2-iodocyclopentane undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide, cyanide, or amines, through nucleophilic substitution reactions.
Oxidation Reactions: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodine atom, forming cyclopropylmethoxycyclopentane, using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include polar aprotic solvents, elevated temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-(Cyclopropylmethoxy)-2-iodocyclopentane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound can be used as a probe to study biological processes involving iodine-containing compounds and their interactions with biomolecules.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Cyclopropylmethoxy)-2-iodocyclopentane involves its interaction with molecular targets through its iodine atom and cyclopropylmethoxy group. The iodine atom can participate in halogen bonding and other non-covalent interactions, while the cyclopropylmethoxy group can influence the compound’s overall conformation and reactivity. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
1-(Cyclopropylmethoxy)-2-iodocyclopentane can be compared with other similar compounds, such as:
1-(Cyclopropylmethoxy)-2-bromocyclopentane: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and interaction profiles.
1-(Cyclopropylmethoxy)-2-chlorocyclopentane: Contains a chlorine atom, which imparts different chemical properties compared to iodine.
1-(Cyclopropylmethoxy)-2-fluorocyclopentane: The presence of a fluorine atom results in distinct electronic and steric effects.
The uniqueness of this compound lies in the specific properties imparted by the iodine atom, such as its larger atomic size and higher polarizability, which can influence the compound’s reactivity and interactions in various applications.
Biological Activity
1-(Cyclopropylmethoxy)-2-iodocyclopentane is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, examining its pharmacodynamics, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopropylmethoxy group and an iodine atom attached to a cyclopentane ring. Its structural formula can be represented as follows:
Pharmacodynamics
Research indicates that compounds similar to this compound exhibit significant pharmacological effects, including:
- Antitumor Activity : Studies suggest that iodinated compounds can interfere with cancer cell proliferation by inducing apoptosis and inhibiting angiogenesis.
- Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammatory markers in various models, indicating potential therapeutic applications in inflammatory diseases.
Activity | Effect |
---|---|
Antitumor | Induces apoptosis |
Anti-inflammatory | Reduces inflammatory markers |
Case Study 1: Antitumor Efficacy
A study investigated the effects of iodinated cyclopentanes on human cancer cell lines. Results showed that treatment with this compound led to a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Inflammatory Response Modulation
In a model of acute inflammation, administration of a related cyclopentane compound resulted in decreased levels of pro-inflammatory cytokines. This suggests that this compound may also possess anti-inflammatory properties.
In Vitro Studies
In vitro studies have demonstrated that cyclopentane derivatives can modulate key signaling pathways associated with cell survival and proliferation. For instance, compounds similar to this compound have shown activity against various cancer cell lines by targeting the PI3K/Akt pathway, which plays a crucial role in cellular growth and survival.
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of related compounds. These studies indicate favorable absorption and distribution profiles, with significant reductions in tumor size observed following treatment.
Properties
Molecular Formula |
C9H15IO |
---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
1-(cyclopropylmethoxy)-2-iodocyclopentane |
InChI |
InChI=1S/C9H15IO/c10-8-2-1-3-9(8)11-6-7-4-5-7/h7-9H,1-6H2 |
InChI Key |
NKQNYVHVVCWWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)I)OCC2CC2 |
Origin of Product |
United States |
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